molecular formula C20H15BrN4OS B2943129 N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide CAS No. 1321770-90-4

N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide

Cat. No.: B2943129
CAS No.: 1321770-90-4
M. Wt: 439.33
InChI Key: OYOAKVLFOIARGX-PTNGSMBKSA-N
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Description

N-[4-({(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide is a structurally complex molecule featuring:

  • A 4-bromophenyl-substituted thiazole core.
  • A Z-configured cyanoethenyl linker bridging the thiazole and an acetamide group.
  • An acetamide moiety attached to a para-substituted phenyl ring.

Properties

IUPAC Name

N-[4-[[(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOAKVLFOIARGX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thiazolyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and bromine (Br₂).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide has been studied for its potential antimicrobial and antiproliferative properties. It shows promise in combating drug-resistant pathogens and cancer cells.

Medicine: The compound's biological activity makes it a candidate for drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole and Acetamide Groups

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound Z-cyanoethenyl linker, 4-bromophenyl-thiazole, para-acetamidophenyl ~480 (estimated) Hypothesized kinase inhibition due to thiazole and cyano groups
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide 3-Chlorophenyl-acetamide, lacks ethenyl linker Not specified Likely altered solubility and target affinity due to chloro substitution
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Chloroacetamide group ~329 (calculated) Anticancer activity reported; chloro group may enhance electrophilicity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholinoacetamide, 2-chlorophenyl-thiazole ~364 (CAS 338749-93-2) Potential CNS activity due to morpholine’s solubility-enhancing effects
2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide Sulfinyl group, 2-chlorophenyl-thiazole ~466 (estimated) Sulfinyl group may influence redox properties and metabolic stability

Structural and Conformational Differences

  • Dihedral Angles: In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between aromatic rings is 66.4°, while the target’s Z-cyanoethenyl linker may enforce a distinct planar or twisted conformation, altering binding pocket compatibility .

Key Research Findings

  • Synthetic Challenges : Installation of the Z-configured linker requires precise reaction conditions to avoid isomerization, as seen in ’s use of low-temperature azide-alkyne cycloadditions .
  • Thermodynamic Stability : The target’s shorter acetamide C1–C2 bond (vs. analogues) may reduce rotational freedom, favoring enthalpic binding contributions .

Biological Activity

N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, molecular properties, and biological significance, particularly focusing on its antimicrobial and anticancer activities.

The compound has a molecular formula of C18H16BrN3S2 and a molecular weight of 493.2 g/mol. Its structure includes a thiazole ring, which is known for various medicinal properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC18H16BrN3S2
Molecular Weight493.2 g/mol
IUPAC NameThis compound
CAS Number7713-86-2

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the bromophenyl and cyanoethenyl groups. The detailed synthetic pathway can be found in the literature, where various derivatives have been evaluated for their biological activities .

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of N-[4-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide show potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis .

Case Study:
In a study conducted by Sharma et al., several derivatives were synthesized and tested for antimicrobial efficacy. Compounds d1 , d2 , and d3 demonstrated promising results against various microbial strains, indicating the importance of structural components in enhancing biological activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays using the MCF7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxic effects.

Table 2: Anticancer Activity Results

CompoundIC50 (µM)Activity Description
d65.0Highly active against MCF7
d77.5Moderate activity against MCF7

Molecular docking studies further elucidated the binding interactions between these compounds and their target proteins, supporting their potential as therapeutic agents .

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